
alpha-Methyl-5-hydroxytryptamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-methylserotonin is a chemical compound that belongs to the class of tryptamines It is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-methylserotonin typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.
Methylation: The tryptamine undergoes a methylation reaction to introduce a methyl group at the alpha position. This step often involves the use of methyl iodide (CH3I) as the methylating agent.
Hydroxylation: The next step involves the hydroxylation of the indole ring to introduce a hydroxyl group at the 5-position. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-alpha-methylserotonin in its pure form.
Industrial Production Methods
Industrial production of ®-alpha-methylserotonin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-alpha-methylserotonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ®-alpha-methylserotonin to its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups. Halogenation using halogens like chlorine or bromine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine)
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced forms of ®-alpha-methylserotonin
Substitution: Halogenated derivatives
Scientific Research Applications
®-alpha-methylserotonin has a wide range of applications in scientific research:
Neuroscience: The compound is used to study the role of serotonin receptors in the brain. It helps in understanding the mechanisms of neurotransmission and the effects of serotonin on mood and behavior.
Pharmacology: ®-alpha-methylserotonin is used to develop and test new drugs targeting serotonin receptors. It serves as a reference compound in receptor binding studies and pharmacological assays.
Medicine: Research on ®-alpha-methylserotonin contributes to the development of treatments for psychiatric disorders such as depression and anxiety. It helps in identifying potential therapeutic targets and evaluating the efficacy of new drugs.
Industry: The compound is used in the synthesis of other tryptamine derivatives and as a precursor in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
®-alpha-methylserotonin exerts its effects by interacting with serotonin receptors in the brain. The compound acts as an agonist, binding to these receptors and activating them. This leads to the modulation of neurotransmitter release and the regulation of various physiological processes. The primary molecular targets of ®-alpha-methylserotonin are the 5-HT1 and 5-HT2 receptor subtypes. Activation of these receptors influences mood, cognition, and behavior through complex signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide (PI) signaling.
Comparison with Similar Compounds
Similar Compounds
Serotonin: The parent compound of ®-alpha-methylserotonin, serotonin is a key neurotransmitter involved in mood regulation and other physiological functions.
5-Methoxytryptamine: A derivative of serotonin with a methoxy group at the 5-position, it has similar pharmacological properties.
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative, DMT is known for its psychoactive effects and is used in research on altered states of consciousness.
Uniqueness of ®-alpha-methylserotonin
®-alpha-methylserotonin is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the alpha-methyl group enhances its stability and receptor binding affinity compared to serotonin. This makes it a valuable tool in research for probing the functions of serotonin receptors and developing new therapeutic agents.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(2R)-2-aminopropyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m1/s1 |
InChI Key |
LYPCGXKCQDYTFV-SSDOTTSWSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=C(C=C2)O)N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


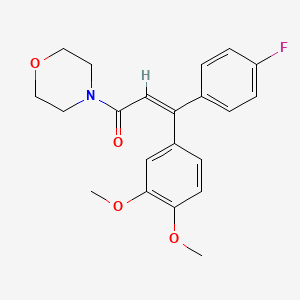
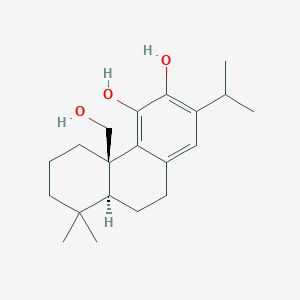
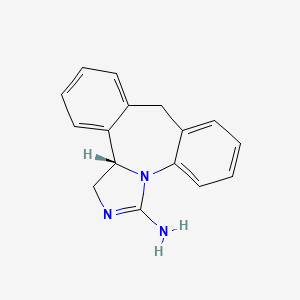
![[4-(Diphenylmethyl)-1-piperazinyl]-(5-methyl-4-nitro-3-isoxazolyl)methanone](/img/structure/B1255961.png)
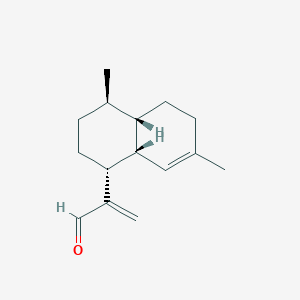
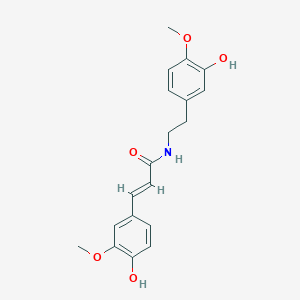
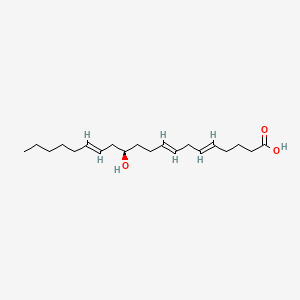
![(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid](/img/structure/B1255969.png)
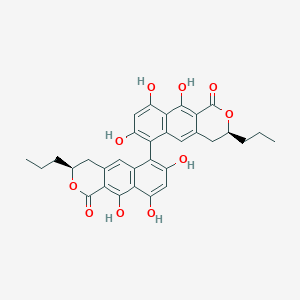
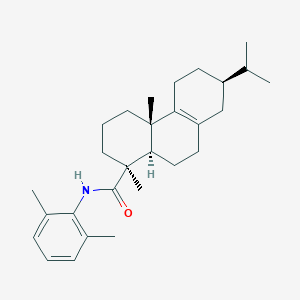
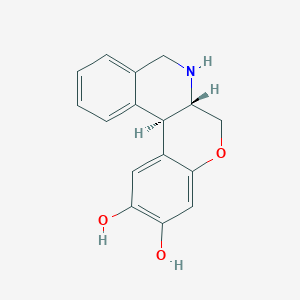
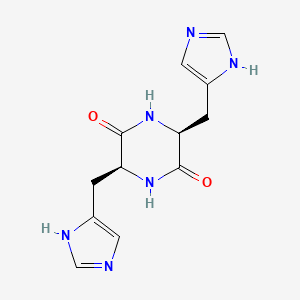
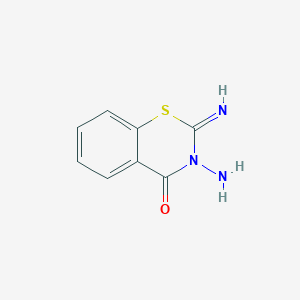
![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)
